molecular formula C17H21N3O3 B4331092 1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE CAS No. 893763-11-6

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE

Cat. No.: B4331092
CAS No.: 893763-11-6
M. Wt: 315.37 g/mol
InChI Key: OKGUJXZWWVKLOC-UHFFFAOYSA-N
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Description

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an isoxazole ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the benzodioxole moiety via a coupling reaction. The final step involves the alkylation of piperazine with the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-19-5-7-20(8-6-19)11-14-10-15(18-23-14)13-3-4-16-17(9-13)22-12-21-16/h3-4,9-10H,2,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGUJXZWWVKLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161645
Record name 1-[[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl]-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893763-11-6
Record name 1-[[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl]-4-ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893763-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl]-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE
Reactant of Route 3
1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE
Reactant of Route 4
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE
Reactant of Route 5
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE
Reactant of Route 6
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-4-ETHYLPIPERAZINE

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